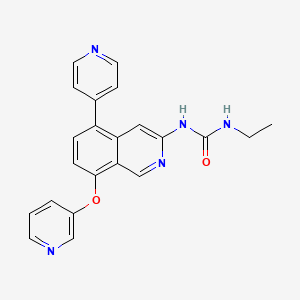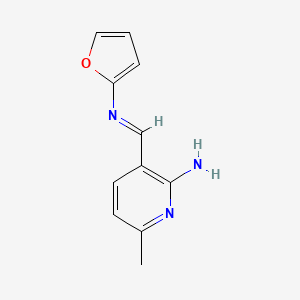
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the pyridine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine typically involves the condensation of 2-amino-6-methylpyridine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
2-amino-6-methylpyridine+furan-2-carbaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-((Furan-2-ylmethyl)amino)-6-methylpyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of the furan ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways. The pyridine ring may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine.
2-Amino-6-methylpyridine: Another precursor used in the synthesis.
3-((Furan-2-ylimino)methyl)pyridine: A similar compound lacking the methyl group on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the furan and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-[(E)-furan-2-yliminomethyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(11(12)14-8)7-13-10-3-2-6-15-10/h2-7H,1H3,(H2,12,14)/b13-7+ |
InChI Key |
LQMKAXRBQQMLLS-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)/C=N/C2=CC=CO2)N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=NC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


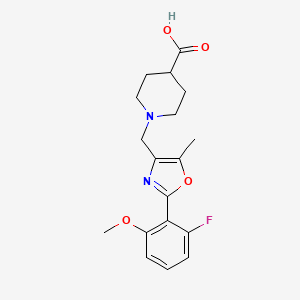
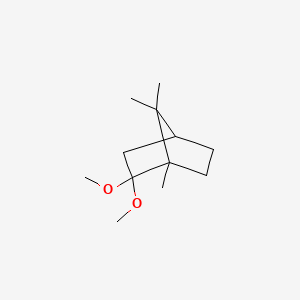
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
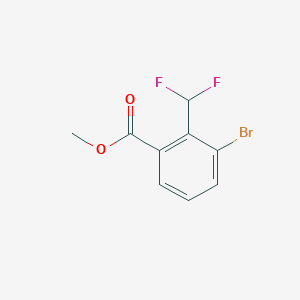
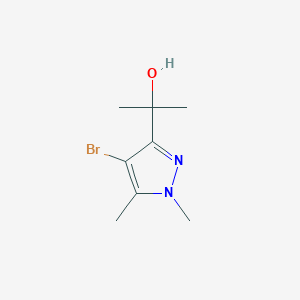
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)



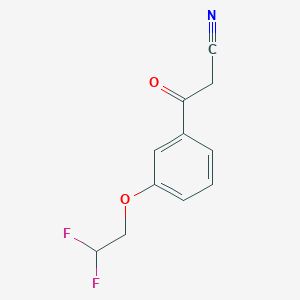
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)

